Introduction: The Significance of the Substituted Indole Scaffold
Introduction: The Significance of the Substituted Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 2-(tert-butyl)-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its critical role in medicinal chemistry.[1][2] This bicyclic aromatic structure is the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of pharmacologically active natural products and synthetic drugs.[1] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of its electronic and steric properties, profoundly influencing its biological activity.
This guide focuses on a specific, thoughtfully substituted analog: 2-(tert-butyl)-5-methyl-1H-indole . The presence of a bulky tert-butyl group at the C2 position and an electron-donating methyl group at the C5 position imparts unique chemical characteristics that are of significant interest in drug design and synthetic chemistry. The tert-butyl group can serve as a lipophilic anchor and a steric shield, potentially enhancing metabolic stability and modulating binding interactions with biological targets.[3] This document provides a detailed exploration of its chemical properties, synthesis, reactivity, and potential applications to support advanced research and development.
Section 1: Core Chemical and Physical Properties
While specific experimental data for the 2-(tert-butyl)-5-methyl-1H-indole isomer is not extensively documented in publicly available literature, its properties can be reliably predicted based on closely related analogs like 2-tert-butyl-1H-indole. The bulky tert-butyl group generally increases the melting point and solubility in nonpolar organic solvents compared to simpler indoles.[4]
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₃H₁₇N | Based on structure[5] |
| Molecular Weight | 187.28 g/mol | Calculated from formula[5] |
| CAS Number | 13275-31-5 (for 6-methyl isomer) | Reference for a closely related analog[5] |
| Appearance | White to pale yellow or dark yellow solid | Inferred from analogs[4][6] |
| Melting Point | ~75-76 °C | Based on 2-tert-butyl-1H-indole[6] |
| Boiling Point | > 85 °C at low pressure (0.05 Torr) | Based on 2-tert-butyl-1H-indole[6] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate); low water solubility | The bulky alkyl groups increase lipophilicity[4][7] |
| pKa | ~17.7 | Predicted for the N-H proton, similar to 2-tert-butyl-1H-indole[6] |
Section 2: Spectroscopic Profile
The structural identity of 2-(tert-butyl)-5-methyl-1H-indole can be unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are as follows:
-
¹H NMR Spectroscopy :
-
N-H Proton : A broad singlet typically appearing downfield (> 8.0 ppm), characteristic of the indole amine proton.
-
Aromatic Protons : Three signals corresponding to the protons at the C4, C6, and C7 positions of the benzene ring, and one signal for the C3 proton. The C3-H will appear as a singlet, while the benzene protons will show characteristic aromatic coupling.
-
Methyl Protons : A sharp singlet around 2.4 ppm, integrating to 3 protons.
-
tert-Butyl Protons : A sharp singlet around 1.4 ppm, integrating to 9 protons, indicative of the sterically bulky group.
-
-
¹³C NMR Spectroscopy : The spectrum should display 13 distinct carbon signals. Key signals include the two carbons of the tert-butyl group (quaternary and methyls), the C5-methyl carbon, and the ten carbons of the indole ring system. The C2 carbon, bearing the tert-butyl group, will be significantly downfield.
-
Infrared (IR) Spectroscopy :
-
A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch.
-
Multiple peaks between 3100-3000 cm⁻¹ for aromatic C-H stretching.
-
Peaks just below 3000 cm⁻¹ for aliphatic C-H stretching of the methyl and tert-butyl groups.
-
Characteristic C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : The electron impact (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 187, corresponding to the molecular weight of the compound.
Section 3: Synthesis Methodology: The Fischer Indole Synthesis
The most reliable and classical approach for synthesizing 2,5-disubstituted indoles is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of an appropriate arylhydrazone. For 2-(tert-butyl)-5-methyl-1H-indole, the synthesis begins with the reaction of 4-methylphenylhydrazine and 3,3-dimethyl-2-butanone (pinacolone).
Experimental Protocol
-
Hydrazone Formation :
-
To a solution of 4-methylphenylhydrazine (1.0 eq) in ethanol, add 3,3-dimethyl-2-butanone (1.1 eq).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
The resulting hydrazone intermediate can often be isolated by removal of the solvent or precipitation by adding water.
-
-
Acid-Catalyzed Cyclization :
-
The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at 80-100 °C.
-
Causality : The acid protonates the imine nitrogen, facilitating a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. This rearrangement forms a new C-C bond at the ortho position of the aromatic ring.
-
The reaction is heated for 1-3 hours. The progress is monitored by TLC.
-
-
Work-up and Purification :
-
The reaction mixture is cooled and carefully poured onto crushed ice to quench the reaction.
-
The aqueous mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
The solid is collected by filtration or extracted with an organic solvent like ethyl acetate.
-
The crude product is purified by column chromatography on silica gel to yield the pure 2-(tert-butyl)-5-methyl-1H-indole.
-
Workflow Visualization: Fischer Indole Synthesis
Caption: Fischer indole synthesis workflow diagram.
Section 4: Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(tert-butyl)-5-methyl-1H-indole is governed by the electron-rich nature of the indole core and the influence of its substituents.
-
Electrophilic Aromatic Substitution : The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site.
-
Steric Hindrance : The large tert-butyl group at the C2 position effectively blocks electrophilic attack at that site, further reinforcing the regioselectivity for the C3 position.
-
Electronic Effects : The electron-donating methyl group at C5 activates the benzene ring, but the pyrrole ring remains the more reactive component for most electrophiles.
-
-
N-H Reactivity : The nitrogen atom is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, which is a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions. The use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, is a common strategy to prevent N-functionalization and direct reactivity towards other positions.[9]
Key Reactions
-
Vilsmeier-Haack Formylation : Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) will selectively introduce a formyl (-CHO) group at the C3 position.
-
Mannich Reaction : Treatment with formaldehyde and a secondary amine (like dimethylamine) in the presence of acid yields a gramine-type derivative at the C3 position.
-
N-Alkylation : Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., NaH) will attach the alkyl group to the nitrogen atom.
Mechanism: Electrophilic Substitution at C3
Caption: Generalized mechanism of C3 electrophilic substitution.
Section 5: Applications in Drug Discovery and Materials Science
Substituted indoles are privileged scaffolds in drug discovery, forming the basis for numerous approved drugs.[10][11] 2-(tert-butyl)-5-methyl-1H-indole is a valuable building block for creating novel therapeutic agents.
-
Medicinal Chemistry :
-
Enhanced Lipophilicity : The tert-butyl and methyl groups increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability : Sterically hindered amines and bulky alkyl groups can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[3]
-
Target Engagement : The indole N-H can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking interactions with biological targets. The tert-butyl group can fit into hydrophobic pockets of enzymes or receptors. This scaffold is relevant for developing kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[10]
-
-
Materials Science : The indole core is an interesting electronic system. Functionalized indoles can be used as building blocks for organic semiconductors, dyes, and fluorescent probes.[4]
Section 6: Safety and Handling
Based on safety data for structurally similar indole compounds, 2-(tert-butyl)-5-methyl-1H-indole should be handled with appropriate care in a laboratory setting.[8][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[8][13]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[8][12] Avoid all personal contact.[12] Wash hands thoroughly after handling.[8]
-
Hazards :
-
Storage : Store in a cool, dry place in a tightly sealed container, protected from light.[6][7]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][13]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594166, 2-tert-Butyl-1H-indole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612815, 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-. Retrieved from [Link]
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Zhang, J., & Schmalz, H. G. (2012). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition, 50(36), 8345–8348. Available from [Link]
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Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
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J&K Scientific. (n.d.). 2-tert-Butyl-1H-indole. Retrieved from [Link]
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
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Li, G., et al. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters, 25(47), 8443–8448. Available from [Link]
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National Center for Biotechnology Information. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(18), 13640–13666. Available from [Link]
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ResearchGate. (2025). First synthesis of tert-butyl-substituted[7][12][14]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Retrieved from [Link]
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MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. Available from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 966-978. Available from [Link]
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ACS Publications. (1981). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 46(1), 157-165. Available from [Link]
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